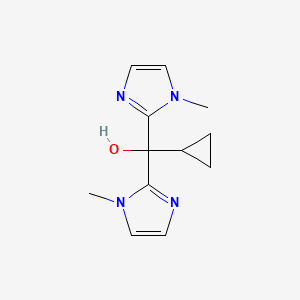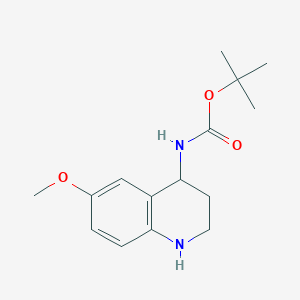![molecular formula C13H16N2O B1373674 Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine CAS No. 1221722-20-8](/img/structure/B1373674.png)
Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine
Descripción general
Descripción
Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a phenyl group attached to the oxazole ring, which is further connected to a propyl chain ending in a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized using the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones.
Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions, where a suitable phenyl precursor reacts with the oxazole ring.
Formation of the Propyl Chain: The propyl chain can be attached using standard alkylation reactions, where an appropriate alkyl halide reacts with the oxazole derivative.
Introduction of the Methylamine Group:
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For example, the rapid flow synthesis of oxazolines and their subsequent oxidation to oxazoles under flow conditions has been reported . This method utilizes reagents such as Deoxo-Fluor® and manganese dioxide to achieve high-purity products with minimal purification steps .
Análisis De Reacciones Químicas
Types of Reactions
Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives using reagents such as manganese dioxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, alkyl halides, and nucleophiles.
Major Products Formed
Aplicaciones Científicas De Investigación
Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Oxazole derivatives are used in the development of advanced materials, including polymers and organic semiconductors.
Biological Research: The compound is investigated for its interactions with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of various industrial chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride
- 3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate
Uniqueness
Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine is unique due to its specific structural features, including the phenyl group attached to the oxazole ring and the propyl chain ending in a methylamine group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-methyl-3-(3-phenyl-1,2-oxazol-5-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-14-9-5-8-12-10-13(15-16-12)11-6-3-2-4-7-11/h2-4,6-7,10,14H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXJJHUDUZWTDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC(=NO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276603 | |
| Record name | N-Methyl-3-phenyl-5-isoxazolepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221722-20-8 | |
| Record name | N-Methyl-3-phenyl-5-isoxazolepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-3-phenyl-5-isoxazolepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride](/img/structure/B1373591.png)


![1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1373597.png)
![1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1373599.png)






![4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1373608.png)


